Pyrazolopyrimidinone derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, compound 3 from the first paper showed high anti-inflammatory activity with a better therapeutic index than reference drugs and was found to be devoid of ulcerogenic activity1. Another study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-ones and found that the nature of substituents at the 2 position significantly influenced their anti-inflammatory activity, potentially by affecting leukotriene and prostaglandin biosynthesis8.
Several studies have focused on the antimicrobial and antifungal activities of pyrazolopyrimidinone derivatives. One study reported the synthesis of two series of these compounds, with some showing activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans3. Another study synthesized novel 1H-1,4-diazepines containing a pyrazolopyrimidinone moiety and screened them for antimicrobial, antifungal, and anthelmintic activities5.
The anticancer potential of pyrazolopyrimidinone derivatives has been explored through the synthesis of compounds with varying substituents. One study developed a microwave-assisted strategy for synthesizing a series of these compounds, which were then evaluated as anticancer agents, revealing that some derivatives inhibited mTOR with nanomolar potency and induced apoptosis in cancer cell lines9.
In addition to their biomedical applications, pyrazolopyrimidinone derivatives have also been investigated for their herbicidal activity. A study synthesized novel derivatives containing aryloxyphenoxypropionate moieties and found that these compounds exhibited potential herbicidal activity against the root of rape and barnyard grass4.
The compound is classified under the following identifiers:
It is categorized as an impurity within the pharmaceutical industry and is often used in research settings to explore its biological properties and potential therapeutic applications .
The synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves several key steps:
The molecular structure of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be described as follows:
The chemical reactivity of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can include:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is not fully elucidated but is believed to involve:
Research into these mechanisms continues as scientists aim to better understand how modifications to this compound can enhance its therapeutic efficacy against various diseases .
The physical and chemical properties of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one include:
Property | Value |
---|---|
Molecular Weight | 410.88 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | Store at -20°C |
These properties are crucial for determining the compound's stability and suitability for various applications in research and development .
The applications of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one are diverse:
The compound is systematically named 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one according to IUPAC conventions. This nomenclature precisely defines its molecular framework:
Alternative chemical names validated by CAS include:
The molecular formula is C₁₇H₁₉ClN₄O₄S, with a molecular weight of 410.88 g/mol. Key structural features include:
Table 1: Atomic Composition and Mass Data
Element | Count | Contribution (Da) |
---|---|---|
Carbon (C) | 17 | 204.17 |
Hydrogen (H) | 19 | 19.19 |
Chlorine (Cl) | 1 | 35.45 |
Nitrogen (N) | 4 | 56.04 |
Oxygen (O) | 4 | 64.00 |
Sulfur (S) | 1 | 32.06 |
Exact Mass | 410.0816 |
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.47 Å, b = 7.23 Å, c = 19.85 Å, and β = 98.5°. Key solid-state features:
Table 2: Key Bond Lengths and Angles from Crystallography
Bond/Angle | Value | Description |
---|---|---|
C7–N8 (pyrimidinone) | 1.38 Å | Amide-like bond |
N8–C9 (carbonyl) | 1.23 Å | Double bond character |
S–O (sulfonyl) | 1.43 Å | Tetrahedral sulfonyl group |
C1–O–C2 (ethoxy) | 117.5° | Near-tetrahedral geometry |
N–H···O=C (H-bond) | 2.89 Å, 165° | Dimer-forming interaction |
Structural modifications significantly alter physicochemical properties:
Table 3: Structural Modifications and Property Changes
Structural Variation | Molecular Weight (g/mol) | Key Property Change |
---|---|---|
Parent compound (no N1-Me) | 396.85 (C₁₆H₁₇ClN₄O₄S) | Higher melting point (247°C) |
N1-Methyl derivative | 410.88 (C₁₇H₁₉ClN₄O₄S) | Improved lipophilicity (logP 2.8) |
Sildenafil analog (–SO₂N-piperazine) | 474.59 (C₂₂H₃₀N₆O₄S) | Water-soluble citrate salt forms |
3-Ethyl vs. 3-propyl | 382.82 (C₁₅H₁₅ClN₄O₄S) | Lower crystallinity (ΔHfus –15 J/g) |
The chlorosulfonyl group enables nucleophilic substitution, making this compound a versatile intermediate for generating sulfonamide-based analogues. Its reactivity is 23× higher than aryl chlorides due to the electron-deficient sulfur center [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9